molecular formula C124H232O18 B12646603 Sucrose heptapalmitate CAS No. 38884-66-1

Sucrose heptapalmitate

Cat. No.: B12646603
CAS No.: 38884-66-1
M. Wt: 2011.2 g/mol
InChI Key: ZVQUPBKQELCYRA-IWXMHAAESA-N
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Description

Sucrose heptapalmitate: is an ester of sucrose and palmitic acid. It is a non-ionic surfactant and is known for its emulsifying properties. This compound is used in various applications, including food, cosmetics, and pharmaceuticals, due to its ability to stabilize emulsions and improve the texture of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose heptapalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Sucrose heptapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breaking down of this compound into sucrose and palmitic acid in the presence of water and an acid or base catalyst.

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Sucrose heptapalmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose heptapalmitate primarily involves its surfactant properties. It reduces the surface tension between different phases, thereby stabilizing emulsions. At the molecular level, this compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable micelles and emulsions. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of active pharmaceutical ingredients .

Comparison with Similar Compounds

  • Sucrose monopalmitate
  • Sucrose dipalmitate
  • Sucrose tripalmitate

Comparison: Sucrose heptapalmitate is unique due to its higher degree of esterification compared to other sucrose palmitates. This higher degree of esterification enhances its emulsifying properties, making it more effective in stabilizing emulsions. Additionally, this compound has a higher molecular weight and different solubility characteristics compared to its lower esterified counterparts .

Properties

CAS No.

38884-66-1

Molecular Formula

C124H232O18

Molecular Weight

2011.2 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(hexadecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C124H232O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-111(126)133-107-110-119(137-114(129)102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)122(140-117(132)105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)124(141-110,108-134-112(127)100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)142-123-121(139-116(131)104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)120(138-115(130)103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)118(109(106-125)135-123)136-113(128)101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h109-110,118-123,125H,8-108H2,1-7H3/t109-,110-,118-,119-,120+,121-,122+,123-,124+/m1/s1

InChI Key

ZVQUPBKQELCYRA-IWXMHAAESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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